molecular formula C7H12N2O2 B2833719 2-(5-Aminoisoxazol-3-YL)-2-methylpropan-1-OL CAS No. 1188910-70-4

2-(5-Aminoisoxazol-3-YL)-2-methylpropan-1-OL

Cat. No. B2833719
CAS RN: 1188910-70-4
M. Wt: 156.185
InChI Key: QNJAGQWEIIKATE-UHFFFAOYSA-N
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Description

“2-(5-Aminoisoxazol-3-YL)-2-methylpropan-1-OL” is a derivative of isoxazole, which is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole and its derivatives have been the subject of significant research due to their wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .


Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .


Chemical Reactions Analysis

The most common chemical reaction involving isoxazoles is the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . This reaction has been extensively studied and is the basis for the synthesis of many isoxazole derivatives .

Scientific Research Applications

Novel EAA Receptor Antagonists

A study explores the development of novel excitatory amino acid (EAA) receptor antagonists derived from the isoxazole amino acid AMPA, highlighting their potential in neuroprotection and their selective inhibition properties for non-NMDA receptor sites. These compounds show promise in protecting rat striatal neurons against neurotoxic effects, offering insights into the synthesis and pharmacology of EAA receptor antagonists (Krogsgaard‐Larsen et al., 1991).

Biofuel Production

Research demonstrates the engineered metabolic pathways in Escherichia coli for the anaerobic production of 2-methylpropan-1-ol (isobutanol), a potential biofuel, highlighting the modification of amino acid pathways for enhanced biofuel production (Bastian et al., 2011).

C(sp3)-H Bond Activation

A study on α-aminobutanoic acid derivatives utilizing bidentate auxiliaries derived from isoxazole shows the potential for selective and efficient modification of amino acids through C(sp3)-H bond activation. This research opens pathways for synthesizing non-natural amino acids, providing a foundation for novel organic synthesis methods (Pasunooti et al., 2015).

Anti-inflammatory Applications

The synthesis process for compounds starting with 3-amino-5-methylisoxazole, demonstrating anti-inflammatory properties, is detailed in a study. This offers a novel approach for preparing compounds with potential applications in treating inflammation (Matson, 1990).

Anticancer Evaluation

Another research focuses on the synthesis and evaluation of novel isoxazole/pyrazole derivatives, including 3-amino-5-methylisoxazole, for their anticancer activity. This study showcases the potential of these compounds in developing new therapeutic agents against cancer (Abu Bakr et al., 2016).

Mechanism of Action

The mechanism of action of isoxazole derivatives is largely dependent on the specific derivative and its biological activity. For example, some isoxazole derivatives have been found to have analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .

Safety and Hazards

The safety data sheet for “2-(5-Aminoisoxazol-3-YL)-2-methylpropan-1-OL” indicates that it should not be released into the environment and should be handled with appropriate personal protective equipment . In case of exposure, immediate medical attention is recommended .

Future Directions

Given the wide range of biological activities and therapeutic potential of isoxazole derivatives, future research will likely continue to focus on the development of new synthetic strategies and the design of new isoxazole derivatives . This will be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

2-(5-amino-1,2-oxazol-3-yl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-7(2,4-10)5-3-6(8)11-9-5/h3,10H,4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJAGQWEIIKATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=NOC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Amino-1,2-oxazol-3-yl)-2-methylpropan-1-ol

CAS RN

1188910-70-4
Record name 2-(5-amino-1,2-oxazol-3-yl)-2-methylpropan-1-ol
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